![molecular formula C18H19ClO3 B5610091 2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5610091.png)
2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H19ClO3 It is a derivative of benzo[c]chromen-6-one and features a chloro substituent and a 3-methyl-2-butenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with benzo[c]chromen-6-one as the core structure.
Etherification: The 3-methyl-2-butenyl ether group is introduced via an etherification reaction. This involves the reaction of the chlorinated benzo[c]chromen-6-one with 3-methyl-2-buten-1-ol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, NaOH, KOH
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols derivatives
Scientific Research Applications
2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 2-chloro-3-[(4-tert-butylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 2-chloro-3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The presence of the chloro group and the 3-methyl-2-butenyl ether group in 2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one imparts unique chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in research.
Biological Activity
The compound 2-chloro-3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzochromene family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a chloro group and a benzochromene core. Its molecular formula is C15H17ClO2, with a molecular weight of approximately 272.75 g/mol. The presence of the chloro group and the alkoxy side chain contributes to its biological activity.
Research indicates that compounds in the benzochromene class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Many benzochromenes demonstrate significant antioxidant activity, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Pharmacological Effects
-
Anticancer Activity :
- Preliminary studies have indicated that derivatives of benzochromenes possess anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Some studies have reported antimicrobial properties against specific bacterial strains, indicating that this compound may also play a role in combating infections.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Properties
IUPAC Name |
2-chloro-3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-11(2)7-8-21-17-10-16-14(9-15(17)19)12-5-3-4-6-13(12)18(20)22-16/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQESFXXWWMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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